2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
描述
The compound “2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone” is a heterocyclic organic molecule featuring a 3,5-dimethylisoxazole ring linked via an ethanone bridge to a piperidine moiety. The piperidine group is further substituted with a methylene-connected 1,2,4-oxadiazole ring bearing a 2-fluorophenyl group at the 3-position. The fluorinated aromatic system may enhance lipophilicity and bioavailability, while the piperidine scaffold could contribute to basicity and solubility.
属性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-13-17(14(2)28-24-13)11-20(27)26-9-5-6-15(12-26)10-19-23-21(25-29-19)16-7-3-4-8-18(16)22/h3-4,7-8,15H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSAITWJKDQVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that combines isoxazole and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The compound can be structurally represented as follows:
This structure features:
- An isoxazole ring (3,5-dimethylisoxazole)
- A piperidine ring
- An oxadiazole group attached to a phenyl ring
Anticancer Properties
Research indicates that derivatives of isoxazole and oxadiazole exhibit significant anticancer activities. Compounds similar to the one have been shown to inhibit various cancer cell lines. For instance, a study found that certain 1,2,4-oxadiazole derivatives demonstrated moderate cytotoxicity against human colon adenocarcinoma (HT-29) and other cancer cell lines with IC50 values around 92.4 µM .
The mechanism by which these compounds exert their effects often involves the inhibition of specific proteins involved in cancer cell proliferation. For example, compounds targeting bromodomain-containing proteins have been identified as potential therapeutic agents due to their role in regulating gene expression related to cancer . The compound in focus may similarly interact with these proteins to disrupt tumor growth.
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that compounds with similar structures exhibit antimicrobial effects. For instance, 1,2,4-oxadiazole derivatives have shown antibacterial activity against various pathogens . The biological assays indicated that certain derivatives could effectively inhibit bacterial growth, making them candidates for further development as antimicrobial agents.
Case Studies
Several studies have explored the biological activities of compounds related to the target molecule:
- Anticancer Activity : A derivative demonstrated selective cytotoxicity against HeLa cells (human cervical cancer) with an IC50 value indicating significant potential for further drug development .
- Antimicrobial Effects : A series of 1,2,4-oxadiazole derivatives were evaluated for their ability to inhibit bacterial strains responsible for agricultural diseases. Results showed promising antibacterial activity against Xanthomonas oryzae .
Comparative Analysis
The following table summarizes the biological activities of various isoxazole and oxadiazole derivatives:
| Compound | Activity Type | Target Organism/Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Compound A | Anticancer | HeLa (cervical) | 92.4 µM |
| Compound B | Antimicrobial | Xanthomonas oryzae | EC50 = 31.40 µg/mL |
| Compound C | Antiviral | Flavivirus (Zika) | N/A |
科学研究应用
Chemical Structure and Synthesis
The compound is characterized by the presence of isoxazole and oxadiazole moieties, which are known for their diverse biological activities. The synthesis of such compounds typically involves multi-step organic reactions that include cyclization and functional group modifications.
Synthesis Pathway
The synthesis generally follows these steps:
- Formation of the isoxazole ring through the reaction of appropriate precursors.
- Introduction of the oxadiazole group via condensation reactions.
- Final assembly involving piperidine derivatives to yield the target compound.
The biological activity of this compound has been assessed in various studies, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that derivatives containing oxadiazole and isoxazole rings exhibit significant antimicrobial activity. For example:
- Antibacterial Activity : Compounds similar to the target have shown effectiveness against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
- Antifungal Activity : Some derivatives have demonstrated antifungal properties against common pathogens .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines:
- Cell Line Testing : In vitro tests have revealed that certain derivatives can inhibit the growth of cancer cells such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) .
Case Studies and Research Findings
Several studies provide insights into the efficacy and potential applications of compounds similar to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone:
相似化合物的比较
Core Heterocyclic Systems
- Target Compound : Contains a 1,2,4-oxadiazole and 3,5-dimethylisoxazole. The oxadiazole is electron-deficient, favoring interactions with biological targets, while the methylisoxazole may improve steric shielding and metabolic stability.
- Triazole Derivatives (): Compounds like “2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone” replace oxadiazole with triazole. Triazoles exhibit stronger hydrogen-bonding capacity but may introduce higher polarity and reduced membrane permeability compared to oxadiazoles .
- Pyrazolo-Pyrimidine Derivatives (): Compounds such as “(3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-methanone” feature bulkier pyrazolo-pyrimidine systems. These structures likely enhance target affinity but may compromise solubility due to increased molecular weight .
Fluorinated Substituents
- Target Compound : A single 2-fluorophenyl group on the oxadiazole. Fluorine’s electron-withdrawing effects enhance aromatic stability and modulate π-π stacking.
Piperidine/Piperazine Modifications
- Target Compound : Utilizes a piperidine ring, which offers conformational flexibility and moderate basicity (pKa ~8–10).
- Piperazine Derivatives (): Compounds like “2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone” employ piperazine, a more basic and polar scaffold that may enhance solubility but reduce cell permeability .
Hypothetical Physicochemical and Pharmacokinetic Properties
Table 1. Comparative properties of the target compound and structural analogs. LogP values are estimated using fragment-based methods.
常见问题
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Optimize reflux time and solvent systems (e.g., ethanol or DMF–EtOH mixtures) to reduce side products .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).
- Yield Enhancement : Employ stoichiometric adjustments (e.g., 1.2 equivalents of 3-(2-fluorophenyl)-1,2,4-oxadiazole derivatives) to drive reactions to completion.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions on the isoxazole and oxadiazole rings. Compare chemical shifts with analogous compounds (e.g., pyridyl-triazole derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ mode, m/z 450.18 [M+H]).
- HPLC-PDA : Assess purity (>98%) using a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm.
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy at λmax 275 nm .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis of the oxadiazole or isoxazole moieties.
Advanced Research Questions
Q. How can theoretical frameworks guide the analysis of contradictory pharmacological data for this compound?
- Methodological Answer :
- Molecular Docking : Align with kinase inhibition hypotheses (e.g., EGFR or PI3K targets) using AutoDock Vina. Compare binding affinities with structural analogs to resolve discrepancies in IC50 values .
- Data Triangulation : Cross-validate in vitro results with computational ADMET predictions (e.g., SwissADME) to identify metabolic liabilities or false-positive assays .
Q. What experimental design principles should be applied to study this compound’s in vivo pharmacokinetics?
- Methodological Answer :
- Animal Models : Use randomized block designs with split-plot arrangements (e.g., dose-response vs. time-course subgroups) to account for inter-individual variability .
- Sampling : Collect plasma/tissue samples at staggered intervals (0.5, 2, 8, 24 h post-dose) and analyze via LC-MS/MS. Apply non-compartmental modeling (WinNonlin) to calculate AUC and t1/2.
Q. How can environmental impact assessments be structured to evaluate this compound’s ecological risks?
- Methodological Answer :
- Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Track metabolite formation (e.g., fluorophenyl derivatives) via HRMS .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (OECD 202) and algal species (OECD 201) to determine EC50 values.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to account for solvent effects or protonation states of the piperidine nitrogen .
- Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability.
Methodological Framework Integration
Q. What strategies link this compound’s structural modifications to its biological activity within a conceptual framework?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl groups) and correlate with activity trends using multivariate regression. Reference bioisosteric principles (e.g., oxadiazole vs. triazole rings) .
- Hypothesis Testing : Design analogs to validate target engagement (e.g., CRISPR knockouts of suspected protein targets).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
